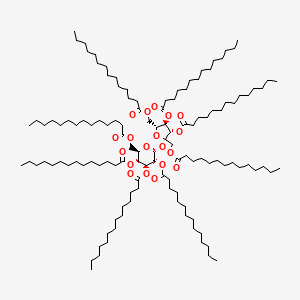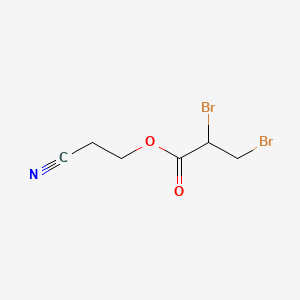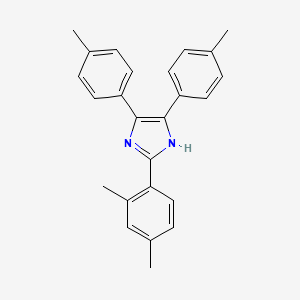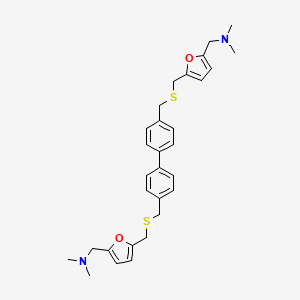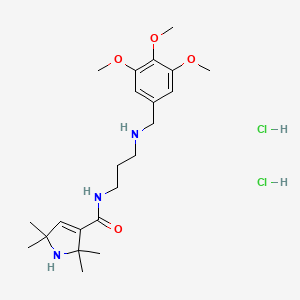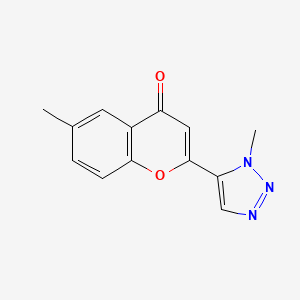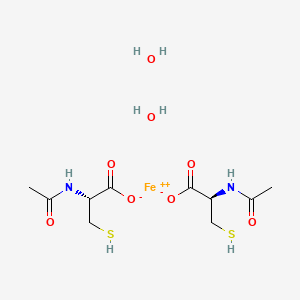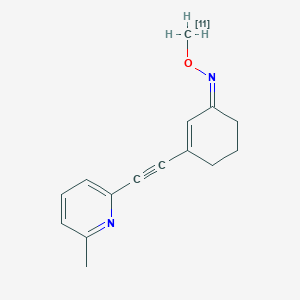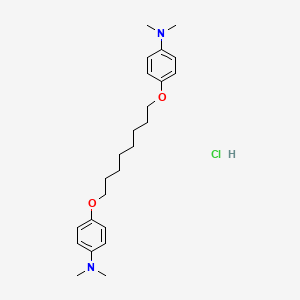
1,3-Benzenedicarboxamide, 5-(acetyl(2,3-dihydroxypropyl)amino)-N-(2,3-dihydroxypropyl)-N-(2-hydroxyethyl)-2,4,6-triiodo-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Benzenedicarboxamide, 5-(acetyl(2,3-dihydroxypropyl)amino)-N-(2,3-dihydroxypropyl)-N-(2-hydroxyethyl)-2,4,6-triiodo- is a complex organic compound with significant applications in various scientific fields. This compound is characterized by the presence of multiple functional groups, including amides, hydroxyl groups, and iodine atoms, which contribute to its unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Benzenedicarboxamide, 5-(acetyl(2,3-dihydroxypropyl)amino)-N-(2,3-dihydroxypropyl)-N-(2-hydroxyethyl)-2,4,6-triiodo- typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Amidation: The formation of amide bonds is carried out by reacting the iodinated benzene derivative with appropriate amines under conditions that promote amide bond formation, such as using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC).
Acetylation: The acetylation of the amine groups is performed using acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques like chromatography, and stringent quality control measures to ensure consistency in the final product.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Benzenedicarboxamide, 5-(acetyl(2,3-dihydroxypropyl)amino)-N-(2,3-dihydroxypropyl)-N-(2-hydroxyethyl)-2,4,6-triiodo- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds using oxidizing agents like chromium trioxide.
Reduction: The amide bonds can be reduced to amines using reducing agents such as lithium aluminum hydride.
Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of azido derivatives.
Aplicaciones Científicas De Investigación
1,3-Benzenedicarboxamide, 5-(acetyl(2,3-dihydroxypropyl)amino)-N-(2,3-dihydroxypropyl)-N-(2-hydroxyethyl)-2,4,6-triiodo- has diverse applications in scientific research, including:
Biology: Employed in the study of enzyme interactions and protein modifications due to its ability to form stable complexes with biological molecules.
Medicine: Investigated for its potential use as a contrast agent in medical imaging techniques such as X-ray and computed tomography (CT) scans.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 1,3-Benzenedicarboxamide, 5-(acetyl(2,3-dihydroxypropyl)amino)-N-(2,3-dihydroxypropyl)-N-(2-hydroxyethyl)-2,4,6-triiodo- involves its interaction with molecular targets through hydrogen bonding, van der Waals forces, and covalent bonding. The presence of iodine atoms enhances its ability to absorb X-rays, making it effective as a contrast agent. The amide and hydroxyl groups facilitate binding to proteins and enzymes, influencing their activity and stability.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Benzenedicarboxamide, 5-(acetylamino)-N-(2,3-dihydroxypropyl)-N-(2-hydroxyethyl)-2,4,6-triiodo-: Lacks the additional hydroxyl group on the acetylamino moiety.
1,3-Benzenedicarboxamide, 5-(acetyl(2-hydroxyethyl)amino)-N-(2,3-dihydroxypropyl)-N-(2-hydroxyethyl)-2,4,6-triiodo-: Contains a different substitution pattern on the acetylamino group.
Uniqueness
The uniqueness of 1,3-Benzenedicarboxamide, 5-(acetyl(2,3-dihydroxypropyl)amino)-N-(2,3-dihydroxypropyl)-N-(2-hydroxyethyl)-2,4,6-triiodo- lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of multiple hydroxyl groups enhances its solubility and binding affinity, while the iodine atoms provide unique imaging capabilities.
Propiedades
Número CAS |
159126-33-7 |
|---|---|
Fórmula molecular |
C18H24I3N3O8 |
Peso molecular |
791.1 g/mol |
Nombre IUPAC |
5-[acetyl(2,3-dihydroxypropyl)amino]-3-N-(2,3-dihydroxypropyl)-3-N-(2-hydroxyethyl)-2,4,6-triiodobenzene-1,3-dicarboxamide |
InChI |
InChI=1S/C18H24I3N3O8/c1-8(28)24(5-10(30)7-27)16-14(20)11(17(22)31)13(19)12(15(16)21)18(32)23(2-3-25)4-9(29)6-26/h9-10,25-27,29-30H,2-7H2,1H3,(H2,22,31) |
Clave InChI |
ZZLFKLSBHDFNDU-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)N(CC(CO)O)C1=C(C(=C(C(=C1I)C(=O)N(CCO)CC(CO)O)I)C(=O)N)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



